Krasg12D-IN-2
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Overview
Description
Krasg12D-IN-2 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation. This mutation is commonly found in various cancers, including pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation leads to the continuous activation of the KRAS protein, promoting uncontrolled cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12D-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s binding affinity and selectivity for the KRAS G12D mutant.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput purification methods, and implementing stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Krasg12D-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s binding properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Krasg12D-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers harboring the KRAS G12D mutation.
Industry: Utilized in drug development pipelines to design and optimize new KRAS inhibitors
Mechanism of Action
Krasg12D-IN-2 exerts its effects by binding to the KRAS G12D mutant protein, inhibiting its activity. This binding disrupts the interaction between KRAS and its downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway. By inhibiting KRAS activity, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12D mutation .
Comparison with Similar Compounds
Similar Compounds
MRTX1133: Another KRAS G12D inhibitor with similar binding properties.
TH-Z835: A compound that targets KRAS G12D through a different mechanism involving salt bridge formation
Uniqueness
Krasg12D-IN-2 is unique due to its high selectivity and potency for the KRAS G12D mutation. Its distinct binding mode and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C34H31F4N7O |
---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-amine |
InChI |
InChI=1S/C34H31F4N7O/c1-2-23-26(35)7-4-18-10-20(39)11-24(27(18)23)29-28(36)30-25(13-40-29)32(44-15-21-5-6-22(16-44)41-21)43-33(42-30)46-17-34-8-3-9-45(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,21-22,41H,3,5-6,8-9,12,14-17,39H2/t21-,22+,34?/i17D2 |
InChI Key |
BXUWTUPVKIWRNH-WBGUKRJMSA-N |
Isomeric SMILES |
[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)N)C=CC(=C8C#C)F)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)N)F |
Origin of Product |
United States |
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